

# An In-depth Technical Guide to 2-Quinolinylmethanol: Chemical Properties, Structure, and Applications

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## Compound of Interest

Compound Name: **2-Quinolinylmethanol**

Cat. No.: **B155525**

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## Introduction

**2-Quinolinylmethanol**, a heterocyclic aromatic alcohol, serves as a pivotal structural motif and versatile building block in the realms of medicinal chemistry and materials science. Its quinoline core, a fusion of benzene and pyridine rings, imparts unique electronic and steric properties that are instrumental in forging interactions with biological targets and in the construction of complex molecular architectures. This guide provides a comprehensive technical overview of **2-Quinolinylmethanol**, delving into its chemical and physical properties, spectroscopic signature, synthesis, and its burgeoning applications in drug discovery and catalysis.

## Part 1: Core Chemical and Physical Properties

**2-Quinolinylmethanol**, with the chemical formula  $C_{10}H_9NO$ , is a colorless to pale yellow solid that is sparingly soluble in water<sup>[1]</sup>. Its fundamental properties are summarized in the table below.

Property	Value	Source
IUPAC Name	(Quinolin-2-yl)methanol	<a href="#">[2]</a>
CAS Number	1780-17-2	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>10</sub> H <sub>9</sub> NO	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Weight	159.18 g/mol	<a href="#">[3]</a> <a href="#">[4]</a>
Appearance	Colorless to pale yellow solid	<a href="#">[1]</a>
Solubility	Sparingly soluble in water	<a href="#">[1]</a>
Melting Point	74-76 °C	
pKa (Predicted)	14.29 ± 0.10	<a href="#">[1]</a>
Topological Polar Surface Area (TPSA)	33.1 Å <sup>2</sup>	<a href="#">[1]</a>
LogP (Predicted)	1.7271	<a href="#">[3]</a>

## Part 2: Molecular Structure and Spectroscopic Characterization

The structure of **2-Quinolinylmethanol** features a hydroxymethyl group at the 2-position of the quinoline ring system. This seemingly simple arrangement gives rise to a rich spectroscopic fingerprint, which is crucial for its identification and characterization.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR Spectroscopy: The proton NMR spectrum of **2-Quinolinylmethanol** provides a wealth of information regarding its structure. The aromatic protons of the quinoline ring typically appear in the downfield region ( $\delta$  7.0-8.5 ppm) due to the deshielding effect of the aromatic currents. The methylene protons of the hydroxymethyl group (-CH<sub>2</sub>OH) are expected to appear as a singlet or a doublet (if coupled to the hydroxyl proton) in the upfield region ( $\delta$  4.5-5.0 ppm). The hydroxyl proton itself will present as a broad singlet, with its chemical shift being concentration and solvent dependent.

<sup>13</sup>C NMR Spectroscopy: The carbon-13 NMR spectrum complements the <sup>1</sup>H NMR data. The ten carbon atoms of **2-Quinolinylmethanol** will give rise to distinct signals. The carbons of the quinoline ring will resonate in the aromatic region ( $\delta$  120-160 ppm), with the carbon bearing the nitrogen atom (C2) and the bridgehead carbons (C8a and C4a) showing characteristic shifts. The methylene carbon of the hydroxymethyl group will appear in the aliphatic region (around  $\delta$  60-65 ppm).

## Infrared (IR) Spectroscopy

The IR spectrum of **2-Quinolinylmethanol** is characterized by several key absorption bands that correspond to specific functional groups. A broad and strong absorption band in the region of 3200-3600  $\text{cm}^{-1}$  is indicative of the O-H stretching vibration of the hydroxyl group, with the broadness arising from hydrogen bonding. The C-H stretching vibrations of the aromatic quinoline ring are observed around 3000-3100  $\text{cm}^{-1}$ . The C=C and C=N stretching vibrations within the quinoline ring system typically appear in the 1500-1650  $\text{cm}^{-1}$  region. Finally, a strong C-O stretching vibration for the primary alcohol is expected around 1050-1150  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

In a mass spectrum obtained by electron ionization (EI), **2-Quinolinylmethanol** will exhibit a molecular ion peak ( $[\text{M}]^+$ ) at  $m/z$  159. The fragmentation pattern will likely involve the loss of a hydrogen atom to give a stable ion at  $m/z$  158, and the loss of the hydroxymethyl radical ( $\cdot\text{CH}_2\text{OH}$ ) to produce a fragment at  $m/z$  130, corresponding to the quinoline cation. Further fragmentation of the quinoline ring can also be observed.

## Part 3: Synthesis and Reactivity

### Synthetic Protocols

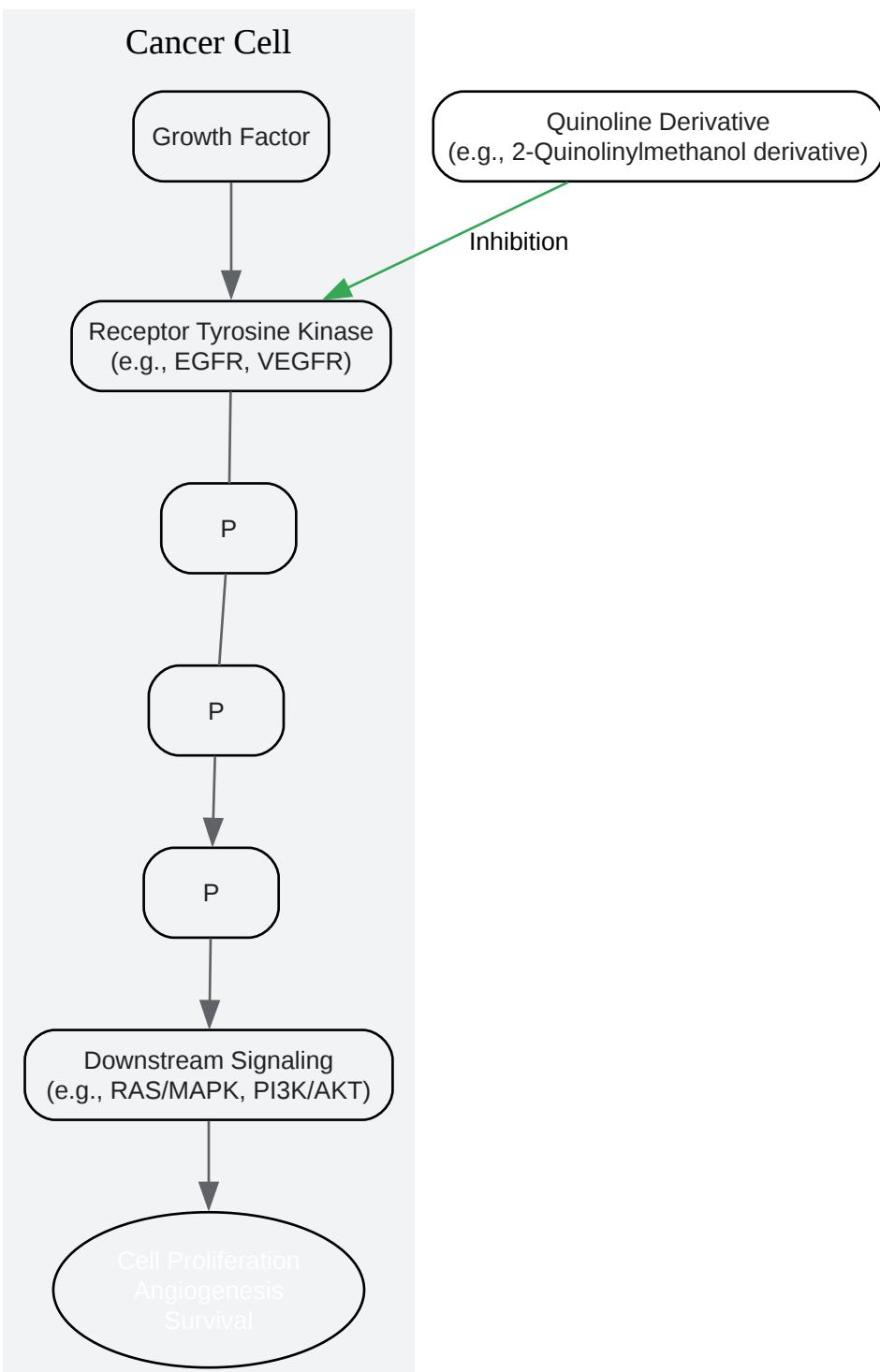
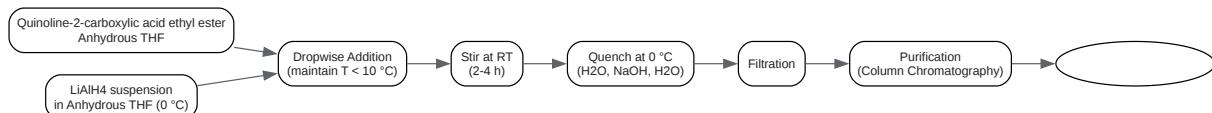
A common and effective method for the synthesis of **2-Quinolinylmethanol** is the reduction of a suitable quinoline-2-carboxylic acid derivative.

Protocol: Reduction of Quinoline-2-carboxylic acid ethyl ester with Lithium Aluminum Hydride ( $\text{LiAlH}_4$ )

This protocol outlines a robust method for the synthesis of **2-Quinolinylmethanol**. The causality behind this choice lies in the high reactivity of  $\text{LiAlH}_4$ , which is a potent reducing agent capable of converting esters to primary alcohols in high yield.

- Step 1: Reaction Setup
  - In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF).
  - Cool the suspension to 0 °C in an ice bath.
- Step 2: Addition of the Ester
  - Dissolve quinoline-2-carboxylic acid ethyl ester (1.0 equivalent) in anhydrous THF in the dropping funnel.
  - Add the ester solution dropwise to the stirred LiAlH<sub>4</sub> suspension at a rate that maintains the reaction temperature below 10 °C. The dropwise addition is crucial to control the exothermic reaction and prevent side reactions.
- Step 3: Reaction and Quenching
  - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
  - Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH<sub>4</sub> by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LiAlH<sub>4</sub> in grams. This specific quenching procedure (Fieser workup) is designed to produce a granular precipitate that is easily filtered.
- Step 4: Work-up and Purification
  - Filter the resulting suspension through a pad of Celite® and wash the filter cake thoroughly with THF or ethyl acetate.
  - Combine the filtrate and washings and remove the solvent under reduced pressure.

- The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure **2-Quinolinylmethanol**.



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Caption: Inhibition of Receptor Tyrosine Kinase signaling by quinoline derivatives.

## Ligands in Homogeneous Catalysis

The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group in **2-Quinolinylmethanol** can act as a bidentate ligand, chelating to metal centers. These metal complexes can serve as efficient catalysts in a variety of organic transformations, such as oxidation, reduction, and carbon-carbon bond-forming reactions. The rigid quinoline backbone and the potential for chiral modifications make these ligands attractive for asymmetric catalysis.

## Part 5: Safety and Handling

**2-Quinolinylmethanol** is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also an irritant to the eyes, respiratory system, and skin.<sup>[1][4]</sup> Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

## Conclusion

**2-Quinolinylmethanol** is a molecule of significant interest due to its versatile chemical nature and its role as a precursor to a wide array of functional molecules. Its well-defined structure and reactivity provide a solid foundation for the rational design of novel compounds with potential applications in medicine and catalysis. This guide has provided a detailed overview of its core properties, synthesis, and applications, aiming to equip researchers and scientists with the necessary knowledge to explore the full potential of this valuable chemical entity.

## References

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